2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of two chlorine atoms and a dimethoxyphenyl group attached to the pyridopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dichloropyrimidine with 3,4-dimethoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving enzyme inhibition and signal transduction.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the compound’s observed biological effects. The pathways involved often include those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidine
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Uniqueness
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group. This structural uniqueness contributes to its distinct electronic properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
897359-68-1 |
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Molecular Formula |
C15H11Cl2N3O2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2,4-dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-21-11-6-3-8(7-12(11)22-2)9-4-5-10-13(18-9)14(16)20-15(17)19-10/h3-7H,1-2H3 |
InChI Key |
YZMFTLACFNUOFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)OC |
Origin of Product |
United States |
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